molecular formula C9H5BrClNO B2723539 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one CAS No. 1508619-42-8

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

Cat. No.: B2723539
CAS No.: 1508619-42-8
M. Wt: 258.5
InChI Key: NKYYNADEZLKAAG-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one is a synthetically accessible halogenated dihydroquinolinone that serves as a versatile chemical scaffold in medicinal chemistry and drug discovery research. Its core structure is a privileged motif found in compounds with diverse biological activities. This compound is primarily valued for its role as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors. The presence of both bromo and chloro substituents at the 8- and 5-positions, respectively, offers distinct synthetic handles for further functionalization via cross-coupling reactions and nucleophilic substitutions, allowing researchers to rapidly generate analog libraries for structure-activity relationship (SAR) studies. While its specific biological profile is derivative of its final synthesized analogs, the dihydroquinolinone core is a known pharmacophore targeting various kinases. For instance, closely related quinolinone structures have been investigated as potent and selective inhibitors of the Janus kinase (JAK) family, which are critical signaling nodes in immunology and oncology research [https://pubchem.ncbi.nlm.nih.gov/]. Researchers utilize this compound to develop novel therapeutic candidates for conditions driven by aberrant kinase signaling, such as autoimmune diseases and hematological cancers. It is supplied strictly for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-chloro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-2-3-7(11)5-1-4-8(13)12-9(5)6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYYNADEZLKAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=CC(=C21)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one, a halogenated derivative of the versatile quinolin-2-one scaffold. While specific experimental data for this particular molecule is not extensively documented in publicly available literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications in medicinal chemistry and drug discovery. We will explore plausible synthetic routes, predict characteristic analytical data, and discuss the well-documented biological significance of the quinolin-2-one core, thereby providing a valuable resource for researchers interested in this and related compounds.

Introduction: The Quinolin-2-one Scaffold in Drug Discovery

The quinolin-2-one (or carbostyril) nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their therapeutic potential, which includes anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a fertile ground for the development of novel therapeutic agents. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on the specific derivative, 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one, providing a detailed examination of its chemical properties and potential utility.

Molecular Profile of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

A clear understanding of the fundamental molecular properties is paramount for any research endeavor.

Chemical Formula and Molecular Weight

The elemental composition and molar mass are foundational data points for this compound.

PropertyValueSource
Chemical Formula C₉H₅BrClNO
Molecular Weight 258.50 g/mol
Synonyms 8-bromo-5-chloroquinolin-2-ol
CAS Number 1508619-42-8
Chemical Structure

The arrangement of atoms and bonds dictates the molecule's reactivity and steric properties.

Caption: Structure of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one.

Synthesis Strategies

Proposed Synthetic Pathway: Palladium-Catalyzed Cyclization

A robust approach would involve a tandem palladium-catalyzed amidation followed by an intramolecular cyclization.

Caption: Proposed synthetic workflow for 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one.

Experimental Protocol (Representative)

This protocol is a representative example based on similar transformations. Optimization of reagents, solvents, and reaction conditions would be necessary.

Step 1: Synthesis of N-(2-methyl-4-bromo-5-chlorophenyl)acrylamide (Intermediate)

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-3-bromo-6-chlorotoluene (1.0 eq), an appropriate acrylate derivative (e.g., acrylic acid, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane. Add a base (e.g., Cs₂CO₃, 2.0 eq).

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (Product)

  • Reaction Setup: In a suitable reaction vessel, dissolve the intermediate from Step 1 in a solvent such as acetic acid.

  • Oxidant/Catalyst: Add an oxidizing agent or a catalyst that facilitates intramolecular C-H activation and cyclization. This could involve further palladium catalysis or other methods.

  • Reaction Conditions: Heat the reaction mixture and monitor its progress.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Physicochemical and Spectroscopic Characterization (Predicted)

While experimental data is not available, we can predict the expected physicochemical properties and spectroscopic signatures based on the structure and data from analogous compounds.

Physical Properties
PropertyPredicted Value/Observation
Physical Form Solid, likely a powder
Melting Point Expected to be a high-melting solid, characteristic of rigid, planar heterocyclic compounds.
Solubility Likely soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in less polar solvents and water.
Spectroscopic Data (Expected)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine, chlorine, and carbonyl groups. Signals for the protons at positions 3, 4, 6, and 7, as well as the N-H proton, are anticipated.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon (C2) will appear at a characteristic downfield chemical shift (typically >160 ppm). The chemical shifts of the aromatic carbons will be influenced by the halogen substituents.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O (amide) stretching vibration (around 1650-1680 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom (with their respective natural isotopic abundances).

Potential Applications in Drug Development and Research

The quinolin-2-one scaffold is a cornerstone in the development of various therapeutic agents. While the specific biological activities of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one have not been reported, its structural features suggest several potential areas of investigation.

As a Chemical Intermediate

This compound serves as a valuable building block for the synthesis of more complex molecules. The bromine and chlorine atoms provide reactive handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Potential Biological Activities

Based on the known activities of related quinolin-2-one derivatives, this compound could be investigated for:

  • Anticancer Activity: Many quinolin-2-one derivatives exhibit potent anticancer properties by inhibiting various protein kinases involved in cancer cell proliferation and survival.[3]

  • Antibacterial Activity: The quinolone core is famously associated with antibacterial agents. Halogenated quinolines have shown efficacy against multidrug-resistant bacteria.[4][6]

  • Enzyme Inhibition: The quinolin-2-one scaffold has been identified in inhibitors of various enzymes, including HIV-1 reverse transcriptase and DNA-acting enzymes.[3][7]

G main_compound 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one app1 Chemical Intermediate (Cross-Coupling Reactions) main_compound->app1 Versatile Scaffold app2 Anticancer Research (Kinase Inhibition) main_compound->app2 Potential Activity app3 Antibacterial Drug Discovery (MDR Strains) main_compound->app3 Potential Activity app4 Enzyme Inhibition Studies (e.g., HIV-RT) main_compound->app4 Potential Activity

Caption: Potential applications of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one.

Safety Information

Based on available safety data for this compound, it should be handled with appropriate precautions in a laboratory setting.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and as a lead structure for the development of novel therapeutic agents. While specific experimental data for this molecule is limited, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on the well-established chemistry and biology of the quinolin-2-one scaffold. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. Molecules. 2011. [Link]

  • Synthesis of quinolin-2(1H)-ones 87 and 88 by tandem Pd(0)-catalysed... ResearchGate. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports. 2022. [Link]

  • Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Chemistry. 2016. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. 2018. [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules. 2020. [Link]

  • Synthesis of 2-quinolones. Organic Chemistry Portal. [Link]

  • Quinolin‐2‐one derivatives as antimicrobial and anticancer agents.... ResearchGate. [Link]

  • Quinoline-Based Compounds Can Inhibit Diverse Enzymes That Act On DNA. Cell Chemical Biology. 2024. [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals. 2022. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. 2016. [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. IntechOpen. [Link]

  • 8-Quinolinol, 5-bromo-. PubChem. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry. 2020. [Link]

  • 5-Chloro-7-bromo-8-hydroxyquinoline.pdf. Cheméo. [Link]

  • 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][3][4]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][3][4]diazepine. Molecules. 1999. [Link]

  • 8-Bromo-5-chloro-2-methylquinoline 1g. Dana Bioscience. [Link]

  • 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one (1 x 250 mg). Alchimica. [Link]

Sources

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery and Development Professionals

Foreword: Unveiling the Potential of a Precisely Halogenated Quinolin-2-one Core

The quinolin-2(1H)-one nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of substituents on this privileged scaffold allows for the fine-tuning of its pharmacological profile, offering a powerful platform for the development of novel drugs. This guide focuses on a specific, yet underexplored, derivative: 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one . While direct literature on this exact molecule is sparse, its unique halogenation pattern suggests significant potential as a versatile scaffold for targeted drug design. This document serves as a technical primer, synthesizing established knowledge on related quinolin-2-one systems to provide a forward-looking perspective on the synthesis, potential biological activities, and experimental evaluation of this promising core.

The Strategic Significance of the 8-Bromo, 5-Chloro Substitution Pattern

The introduction of halogen atoms into a drug candidate can profoundly influence its physicochemical and pharmacological properties. The specific placement of bromine at the 8-position and chlorine at the 5-position of the quinolin-2-one core is not arbitrary and suggests several potential advantages in drug design:

  • Modulation of Electronic Properties: The electron-withdrawing nature of both bromine and chlorine can significantly alter the electron distribution within the quinoline ring system, potentially influencing its interaction with biological targets.

  • Enhanced Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.

  • Metabolic Stability: The presence of halogens can block sites of oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile.

  • Directed Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as a significant contributor to ligand-protein binding affinity and specificity.

Synthetic Strategies: A Proposed Pathway to 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

Proposed Synthetic Workflow

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization 2-bromo-5-chloroaniline 2-Bromo-5-chloroaniline acylation Acylation 2-bromo-5-chloroaniline->acylation cinnamoyl_chloride Cinnamoyl Chloride cinnamoyl_chloride->acylation intermediate N-(2-bromo-5-chlorophenyl) -3-phenylpropenamide acylation->intermediate Base (e.g., Pyridine) cyclization Lewis Acid Catalyzed Friedel-Crafts Cyclization intermediate->cyclization AlCl3, heat product 8-Bromo-5-chloro-1,2- dihydroquinolin-2-one cyclization->product

Caption: Proposed synthetic route to 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one.

Detailed Experimental Protocol: A Template for Synthesis

The following protocol is a generalized procedure based on known syntheses of similar quinolin-2-ones and should be optimized for the specific substrate.

Step 1: Acylation of 2-Bromo-5-chloroaniline

  • To a solution of 2-bromo-5-chloroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon), add cinnamoyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-bromo-5-chlorophenyl)-3-phenylpropenamide intermediate.

  • Purify the intermediate by column chromatography on silica gel.

Step 2: Lewis Acid Catalyzed Friedel-Crafts Cyclization

  • To a solution of N-(2-bromo-5-chlorophenyl)-3-phenylpropenamide (1.0 eq) in a high-boiling point solvent (e.g., chlorobenzene) under an inert atmosphere, add aluminum trichloride (AlCl₃) (2.5-3.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 120-130 °C and maintain for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to approximately 50 °C and carefully pour it into a mixture of ice and water to quench the reaction.

  • The resulting precipitate is the crude 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Biological Activities and Medicinal Chemistry Applications

Based on the extensive literature on substituted quinolin-2-one and quinoline scaffolds, 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one is predicted to exhibit a range of valuable biological activities.

Anticancer Potential

The quinolin-2-one core is a well-established pharmacophore in oncology.[4] Numerous derivatives have demonstrated potent antiproliferative activity through various mechanisms, including:

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives are known to inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[5]

  • Kinase Inhibition: The quinoline scaffold has been successfully employed in the design of inhibitors for various protein kinases that are crucial for cancer cell signaling, such as EGFR and HER-2.[6]

  • Induction of Apoptosis: Many quinoline-based compounds have been shown to induce programmed cell death in cancer cells.

The 8-bromo and 5-chloro substituents on the target scaffold could enhance these activities. For instance, halogenation at the 7-position of 4-aminoquinolines has been shown to be optimal for antimalarial activity, with bromo and chloro substituents being particularly effective.[7] A similar structure-activity relationship may be applicable to the anticancer properties of quinolin-2-ones.

Antimicrobial Activity

Quinolone-based compounds, particularly the fluoroquinolones, are a major class of antibacterial agents.[8] The fundamental mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. While the 1,2-dihydroquinolin-2-one core differs from the classic quinolone antibiotics, the broader quinoline scaffold is known to possess antimicrobial properties.[9] The presence of a halogen at the 8-position has been shown to improve oral absorption and activity against anaerobic bacteria in fluoroquinolones.[8] This suggests that 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one could serve as a starting point for the development of novel antibacterial agents, particularly against drug-resistant strains.

Experimental Evaluation: Protocols for Biological Screening

To validate the predicted biological activities, a series of in vitro assays are recommended. The following are standardized protocols that can be adapted for the evaluation of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one and its future derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium and add 100 µL of the medium containing various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the MTT-containing medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

Protocol:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to the appropriate concentration in the culture broth.

  • Perform serial two-fold dilutions of the test compound in the culture broth directly in the 96-well plate.

  • Inoculate each well with the prepared bacterial suspension. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Outlook and a Call to Exploration

While 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one remains a relatively unexplored entity, the wealth of data on the broader quinolin-2-one family strongly suggests its potential as a valuable scaffold in medicinal chemistry. Its unique halogenation pattern offers intriguing possibilities for enhancing biological activity and fine-tuning pharmacokinetic properties. The synthetic and screening protocols outlined in this guide provide a solid foundation for researchers to begin to unlock the therapeutic potential of this promising molecule. Further investigation into its synthesis, derivatization, and biological evaluation is highly warranted and could pave the way for the development of a new generation of targeted therapies.

References

Sources

Methodological & Application

Application Notes and Protocols for Regioselective Substitution of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one Scaffold

The quinolin-2-one moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities. The strategic placement of halogen atoms, such as bromine and chlorine, on this scaffold provides synthetic handles for the introduction of diverse functionalities, enabling the fine-tuning of a molecule's pharmacological profile. Specifically, 8-bromo-5-chloro-1,2-dihydroquinolin-2-one is a valuable building block for the synthesis of targeted therapeutics. The differential reactivity of the C-Br and C-Cl bonds allows for regioselective substitution, opening avenues for the creation of complex molecular architectures and the exploration of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the principles and detailed protocols for the regioselective functionalization of 8-bromo-5-chloro-1,2-dihydroquinolin-2-one, with a focus on palladium-catalyzed cross-coupling reactions. The methodologies described herein are designed to be robust and reproducible, empowering researchers in drug discovery and development to leverage this versatile scaffold in their synthetic endeavors.

The Principle of Regioselectivity: Exploiting the Differential Reactivity of C-Br and C-Cl Bonds

The cornerstone of achieving regioselective substitution on 8-bromo-5-chloro-1,2-dihydroquinolin-2-one lies in the inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[1][2] This trend is primarily governed by the bond dissociation energies, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[3][4][5]

By carefully selecting the catalyst, ligand, base, and reaction temperature, it is possible to selectively activate the C8-Br bond while leaving the C5-Cl bond intact. This allows for the sequential introduction of different substituents at these two positions, a powerful strategy for building molecular complexity.

Regioselective Suzuki-Miyaura Coupling at the C8-Position

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[6] By employing a suitable palladium catalyst and ligand system, it is possible to selectively couple an aryl or vinyl boronic acid at the C8-position of 8-bromo-5-chloro-1,2-dihydroquinolin-2-one.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one with Phenylboronic Acid

This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling at the C8-position. The conditions are adapted from established methods for the selective C-Br functionalization of dihalogenated heterocycles.

Materials:

  • 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Equipment:

  • Schlenk line or glovebox

  • Magnetic stirrer with heating

  • Reaction vessel (e.g., Schlenk flask)

  • Condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 8-bromo-5-chloro-1,2-dihydroquinolin-2-one (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 equiv).

  • Add anhydrous 1,4-dioxane and degassed water to form a 4:1 mixture (v/v). The reaction should be sufficiently dilute to ensure proper mixing.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford 8-phenyl-5-chloro-1,2-dihydroquinolin-2-one.

Expected Product Characterization (based on similar structures):

  • ¹H NMR: The spectrum is expected to show the disappearance of the signal corresponding to the proton at the C8 position and the appearance of new signals corresponding to the phenyl group. The characteristic signals for the quinolinone core protons will remain, with potential shifts due to the new substituent.[7][8]

  • ¹³C NMR: The spectrum should show the appearance of new signals for the phenyl group carbons and a shift in the signal for the C8 carbon.[9]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of 8-phenyl-5-chloro-1,2-dihydroquinolin-2-one.[10]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(dppf)Cl₂ is chosen for its high efficiency and stability in Suzuki couplings. The dppf ligand is known to promote the oxidative addition step and facilitate the catalytic cycle.[11]

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing decomposition of the starting material or product.[12]

  • Solvent System: The mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions, as it dissolves both the organic and inorganic reagents.[13]

  • Temperature: The reaction is heated to provide sufficient energy for the oxidative addition step at the C-Br bond, while being mild enough to avoid significant reaction at the more robust C-Cl bond.

Table 1: Comparison of Reaction Conditions for Regioselective Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2Rationale for Variation
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄PPh₃ is a more classical ligand, which can be effective but may require higher temperatures.
Base K₂CO₃Cs₂CO₃Cesium carbonate is a stronger base and can sometimes lead to faster reaction rates.
Solvent 1,4-Dioxane/WaterToluene/Ethanol/WaterToluene is a common organic solvent for Suzuki couplings; the addition of ethanol can improve solubility.
Temperature 80-90 °C100-110 °CHigher temperatures may be necessary for less reactive substrates or catalysts.

Diagram 1: Workflow for Regioselective Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 8-bromo-5-chloro-1,2-dihydroquinolin-2-one, Phenylboronic acid, K₂CO₃ B Add Catalyst: Pd(dppf)Cl₂ A->B C Add Solvents: 1,4-Dioxane/Water B->C D Degas with N₂/Ar C->D E Heat to 80-90 °C D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Extraction with Ethyl Acetate/Water G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product: NMR, MS J->K

Caption: Workflow for the regioselective Suzuki-Miyaura coupling at the C8-position.

Regioselective Buchwald-Hartwig Amination at the C8-Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] Similar to the Suzuki coupling, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve regioselective amination at the C8-position.

Protocol 2: Regioselective Buchwald-Hartwig Amination of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one with Aniline

This protocol provides a general procedure for the regioselective amination at the C8-position, adapted from established methods for similar substrates.

Materials:

  • 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Equipment:

  • Schlenk line or glovebox

  • Magnetic stirrer with heating

  • Reaction vessel (e.g., Schlenk tube)

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv).

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add 8-bromo-5-chloro-1,2-dihydroquinolin-2-one (1.0 equiv), aniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford 8-(phenylamino)-5-chloro-1,2-dihydroquinolin-2-one.

Expected Product Characterization (based on similar structures):

  • ¹H NMR: The spectrum will show the disappearance of the proton signal at the C8 position and the appearance of new signals for the aniline protons, including a characteristic N-H signal.[14]

  • ¹³C NMR: The spectrum should display new signals for the aniline carbons and a shift in the signal for the C8 carbon.[15]

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the mass of 8-(phenylamino)-5-chloro-1,2-dihydroquinolin-2-one.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The Pd₂(dba)₃/XPhos system is a highly active and versatile catalyst for Buchwald-Hartwig amination. The bulky and electron-rich XPhos ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[16]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig reactions to deprotonate the amine and facilitate the formation of the palladium-amido complex.[2]

  • Solvent: Toluene is a standard solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst.

  • Temperature: A higher temperature is often required for Buchwald-Hartwig aminations to overcome the activation energy for the C-N bond formation.

Table 2: Comparison of Reaction Conditions for Regioselective Buchwald-Hartwig Amination

ParameterCondition 1Condition 2Rationale for Variation
Palladium Source Pd₂(dba)₃Pd(OAc)₂Palladium(II) acetate is a common and less expensive palladium source, but requires in situ reduction to Pd(0).
Ligand XPhosBINAPBINAP is another effective ligand for Buchwald-Hartwig amination, particularly for certain substrate combinations.
Base NaOtBuK₃PO₄Potassium phosphate is a milder base that can be used for substrates that are sensitive to strong bases.
Solvent TolueneDioxaneDioxane is another suitable high-boiling ethereal solvent for this transformation.

Diagram 2: Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd p4 p4 PdII_halide L₂Pd(II)(Ar)Br OxAdd->PdII_halide p1 p1 LigandEx Amine Coordination PdII_halide->LigandEx PdII_amine [L₂Pd(II)(Ar)(H₂NR)]⁺Br⁻ LigandEx->PdII_amine p2 p2 Deprot Deprotonation (Base) PdII_amine->Deprot PdII_amido L₂Pd(II)(Ar)(HNR) Deprot->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 ArNR2 Ar-NR₂ RedElim->ArNR2 p3 p3 ArBr Ar-Br ArBr->OxAdd HNR2 H₂NR HNR2->LigandEx

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The regioselective functionalization of 8-bromo-5-chloro-1,2-dihydroquinolin-2-one is a powerful strategy for the synthesis of novel and complex molecules with potential therapeutic applications. By leveraging the differential reactivity of the C-Br and C-Cl bonds, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions can be employed to selectively introduce aryl and amino substituents at the C8-position. The protocols and insights provided in this technical guide offer a solid foundation for researchers to successfully implement these transformations in their synthetic programs. Careful optimization of reaction conditions, guided by the principles outlined herein, will be key to achieving high yields and selectivities for a broad range of substrates.

References

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molecules, 28(12), 4829. [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (2013). Advances in Chemical Engineering and Science, 3(3A), 19-32. [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). The Journal of Organic Chemistry, 73(22), 8865–8871. [Link]

  • Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (2014). RSC Advances, 4(92), 50558-50566. [Link]

  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]

  • Supporting Information for ... AWS. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. (2015). ACS Catalysis, 5(1), 167–175. [Link]

  • Catalyst-Free Selective C5-H Bromination and Chlorination of 8-Amido Quinolines. (2023). Chinese Journal of Organic Chemistry, 43(8), 2946-2952. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Beilstein Journal of Organic Chemistry, 20, 154-162. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). Chemical Insights. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules, 27(13), 4296. [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). Organic & Biomolecular Chemistry, 17(40), 9014-9018. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(11), 6663-6689. [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2020). Molecules, 25(18), 4253. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. (2024). International Journal of Multidisciplinary Research and Growth Evaluation, 5(1), 608-614. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Beilstein Journal of Organic Chemistry, 20, 154-162. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules, 5(12), 1235-1246. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2013). Molecules, 18(11), 13684-13695. [Link]

  • Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. [Link]

  • Outline. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. [Link]

  • Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric and Solvation Effects on the Site-Selectivity by Mechanistic and DFT Computational Studies. (2015). PubMed. [Link]

  • Palladium-Catalyzed C-2 Selective Arylation of Quinolines. ResearchGate. [Link]

  • 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. (1989). Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). Molecules, 27(4), 1222. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. [Link]

  • Selective arylation of atypical C–F bonds in polyfluoroarenes with aryl chlorides. (2025). Nature Chemistry, 17, 1655–1665. [Link]

  • Synthesis of Quinoline Analogues. Cardinal Scholar. [Link]

  • Visible-Light-Promoted C2 Selective Arylation of Quinoline and Pyridine N-Oxides With Diaryliodonium Tetrafluoroborate. (2020). Frontiers in Chemistry, 8, 123. [Link]

  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development focused on the synthesis of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one. Substituted quinolinone scaffolds are pivotal in medicinal chemistry, and achieving high yields of polysubstituted derivatives is often a significant challenge. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common issues encountered during this specific synthesis, ensuring both scientific rigor and practical applicability.

Overview of the Synthetic Challenge

The synthesis of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one presents a unique set of challenges primarily due to the electronic properties of the target molecule. The quinolin-2-one core, combined with two electron-withdrawing halogen substituents (chlorine at C5 and bromine at C8), results in a deactivated aromatic system. This deactivation can impede key reactions, such as electrophilic aromatic substitution, and may necessitate harsher reaction conditions that can lead to side product formation and reduced yields.[1]

A logical and common approach to this synthesis involves a two-stage process: first, the formation of the 5-chloro-1,2-dihydroquinolin-2-one scaffold, followed by a regioselective bromination at the C8 position. This guide will focus on optimizing both stages of this pathway.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Regioselective Halogenation A Precursors (e.g., Substituted Aniline Derivative) B 5-chloro-1,2-dihydroquinolin-2-one A->B Cyclization Reaction C 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (Target Molecule) B->C Electrophilic Bromination

Caption: Proposed two-stage synthetic workflow.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis to provide a foundational understanding before tackling specific troubleshooting issues.

Q1: What are the most critical parameters to control during the synthesis?

A: The three most critical parameters are temperature , reagent stoichiometry , and the choice of catalyst .

  • Temperature: Quinolinone synthesis can be highly sensitive to temperature. For instance, in related syntheses like the Conrad-Limpach, lower temperatures may favor the formation of a 4-quinolone isomer, while higher temperatures yield the desired 2-quinolone.[1] For the bromination step, low temperatures (e.g., -25°C to 0°C) are often essential to control the reaction rate and prevent over-bromination or side reactions.[2]

  • Stoichiometry: Precise control over the amount of the brominating agent (e.g., N-Bromosuccinimide) is crucial. An excess can easily lead to the formation of di-brominated byproducts, which can be difficult to separate from the target molecule.[3]

  • Catalyst: Due to the deactivated nature of the substrate, both the cyclization and bromination steps will likely require a catalyst.[1] For cyclization, strong acids are common.[1] For bromination, a strong protic acid (like H₂SO₄) or a Lewis acid can be used to increase the electrophilicity of the brominating agent.[4]

Q2: How do the existing chloro- and lactam groups influence the C8-bromination step?

A: The 5-chloro group and the lactam (quinolin-2-one) functionality both act as deactivating groups for electrophilic aromatic substitution, making the reaction more challenging than the bromination of an unsubstituted quinoline.[1] However, they also act as directors. The lactam's nitrogen atom is an ortho-, para-director, while the carbonyl and the chloro group are meta-directors. The final position of bromination at C8 is a result of the complex interplay of these directing effects and steric hindrance. In many quinoline systems, functionalization at the C5 and C8 positions is common.[5]

Q3: What are the recommended analytical techniques for monitoring reaction progress?

A: Thin Layer Chromatography (TLC) is the primary tool for real-time monitoring.[6] It allows for rapid qualitative assessment of the consumption of starting material and the appearance of the product. For more precise analysis, especially when optimizing conditions or identifying byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It provides information on the conversion rate and the mass of any impurities, which can help in diagnosing side reactions.

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the synthesis.

G start Experiment Start problem Low Yield or Impurity Formation? start->problem check_sm Verify Purity of Starting Materials problem->check_sm Yes success Successful Synthesis problem->success No check_cond Review Reaction Conditions (T, t, conc.) check_sm->check_cond analyze_imp Analyze Impurities (LC-MS, NMR) check_cond->analyze_imp optimize Systematically Optimize Key Parameters analyze_imp->optimize

Caption: A general troubleshooting decision workflow.

Issue 1: Low or No Yield of 5-chloro-1,2-dihydroquinolin-2-one (Cyclization Step)

  • Question: My cyclization reaction to form the quinolinone scaffold is stalling or providing very low yields. What is the likely cause and solution?

  • Answer: This is a common issue, often stemming from the deactivating effect of the chloro-substituent on the aniline precursor.[1]

    • Possible Cause: Insufficiently strong reaction conditions to overcome the deactivated substrate.

    • Suggested Solution:

      • Increase Catalyst Acidity/Concentration: If using an acid catalyst (e.g., sulfuric acid, polyphosphoric acid), consider incrementally increasing its concentration. Stronger acids can better promote the necessary intramolecular cyclization.

      • Increase Reaction Temperature: Gradually increase the reaction temperature in 10-15°C increments while closely monitoring the reaction by TLC.[1] Be cautious, as excessive heat can lead to the formation of tar and other degradation byproducts.

      • Consider an Alternative Cyclization Method: If thermal or acid-catalyzed methods fail, modern transition-metal-catalyzed C-H amidation protocols might offer a milder and more efficient route, although this would require redesigning the precursor.[7]

Issue 2: Poor Regioselectivity or Di-bromination in the Bromination Step

  • Question: I am obtaining a mixture of products during the bromination of 5-chloro-1,2-dihydroquinolin-2-one, including what appears to be a di-brominated species. How can I improve the selectivity for the C8 position?

  • Answer: This problem points to a reaction that is too reactive or not sufficiently controlled.

    • Possible Cause: The brominating agent is too reactive under the current conditions, or the stoichiometry is incorrect.

    • Suggested Solution:

      • Switch to a Milder Brominating Agent: If you are using molecular bromine (Br₂), switch to N-Bromosuccinimide (NBS).[8] NBS is a solid that is easier to handle and generally provides milder, more controlled bromination.[4]

      • Control Reagent Addition and Temperature: Cool the reaction mixture to a lower temperature (-20°C to 0°C) before adding the brominating agent.[2] Add the agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.[9]

      • Verify Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Using a large excess will significantly increase the likelihood of di-bromination.

Issue 3: The Reaction is Complete by TLC, but Isolated Yield is Poor

  • Question: My TLC analysis shows full conversion to a single new spot, but after workup and purification, my final yield is very low. Where could I be losing my product?

  • Answer: Product loss during workup and purification is a frequent challenge.[9]

    • Possible Cause A: Product Solubility: The product may have partial solubility in the aqueous phase during extraction, or it may be precipitating out and being lost during transfers.

    • Suggested Solution: During the aqueous workup, ensure the pH is adjusted to be neutral or slightly acidic before extraction, as quinolinones can have varying solubility at different pH values. After extraction, re-extract the aqueous layer with your organic solvent at least two more times to ensure complete recovery.[9]

    • Possible Cause B: Purification Issues: The product might be adsorbing irreversibly to the silica gel during column chromatography.

    • Suggested Solution: Before committing the entire batch, perform a small-scale test of the column conditions. If the product streaks or does not elute, consider deactivating the silica gel with a small amount of a polar solvent like triethylamine mixed into the eluent. Alternatively, purification via recrystallization may be a more suitable method if a suitable solvent system can be identified.

Experimental Protocols and Data Optimization

Protocol 1: Synthesis of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

This protocol is a representative procedure and should be optimized based on laboratory results.

Stage 2: Bromination of 5-chloro-1,2-dihydroquinolin-2-one

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-chloro-1,2-dihydroquinolin-2-one (1.0 equiv).

  • Dissolution: Add concentrated sulfuric acid (96-98%) as the solvent, ensuring the starting material is fully dissolved.

  • Cooling: Cool the reaction vessel to -25°C using a dry ice/acetone bath.[2]

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.1 equiv) in a small amount of concentrated sulfuric acid. Add this solution dropwise to the vigorously stirred reaction mixture, ensuring the internal temperature does not rise above -20°C.[2]

  • Reaction Monitoring: Stir the reaction at -20°C to -15°C for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude product.

  • Neutralization & Extraction: Cautiously neutralize the acidic solution with a saturated aqueous sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7.[3] Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the final product.[3]

Data-Driven Optimization of the Bromination Step

To maximize the yield, a systematic optimization of key parameters is recommended. The following table illustrates a hypothetical screening process.

Entry Brominating Agent (equiv.) Temperature (°C) Time (h) Conversion (%) Yield of Target (%) Di-bromo byproduct (%)
1Br₂ (1.1)2511004535
2NBS (1.1)252956015
3NBS (1.1)0398755
4NBS (1.1)-2039988<2
5NBS (1.05)-2049591Not Detected

Analysis: The data clearly indicates that lower temperatures and the use of NBS significantly reduce the formation of the di-bromo byproduct, leading to a cleaner reaction and a higher isolated yield of the desired product.[2] Fine-tuning the stoichiometry of NBS to 1.05 equivalents provides the optimal result in this hypothetical scenario.

G center Yield & Selectivity temp Temperature center->temp Inverse Correlation (for selectivity) time Reaction Time center->time solvent Solvent center->solvent catalyst Catalyst center->catalyst reagent Brominating Agent center->reagent stoch Stoichiometry center->stoch

Caption: Interplay of key parameters affecting reaction yield.

References

  • Technical Support Center: Synthesis of Quinolinone Derivatives. Benchchem.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (2016).
  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. (2025).
  • Overcoming challenges in the direct halogenation of the quinoline ring. Benchchem.
  • Dihydroquinolinone synthesis. Organic Chemistry Portal.
  • Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.

Sources

Technical Support Center: Purification of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical methodologies for the purification of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome common purification challenges.

Overview and Initial Assessment

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one is a substituted quinolinone, a scaffold of significant interest in medicinal chemistry. The purification of such compounds is often complicated by the presence of structurally similar impurities, including starting materials, regioisomers, or over-brominated/chlorinated species. The compound's relatively low solubility in common organic solvents also presents a significant challenge.

A successful purification strategy depends on a clear understanding of the impurity profile and the desired final purity. This guide will help you navigate the process from initial crude material to a highly pure final product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter when purifying 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities in the synthesis of halogenated quinolines and quinolinones include:

  • Unreacted Starting Materials: Such as the corresponding aniline or acrylic acid derivatives.

  • Regioisomers: Isomers with different substitution patterns on the aromatic ring.

  • Poly-halogenated Species: Products containing additional bromine or chlorine atoms.

  • Hydrolysis Products: Depending on the reaction workup conditions.

  • Residual Catalysts or Reagents: For example, residual palladium from a coupling reaction or acids from a cyclization step.

Q2: What is the best starting point for purifying a crude batch of this compound?

A2: For a first-pass purification of a solid crude product, a slurry wash or recrystallization is typically the most efficient starting point. A slurry wash with a solvent in which the product is poorly soluble (e.g., diethyl ether or cold ethanol) can remove highly soluble impurities. If the crude material is of reasonable purity (>80%), direct recrystallization is often the best approach to significantly enhance purity. For more complex mixtures, column chromatography is recommended.

Q3: How do I decide which purification method is right for my experiment?

A3: The choice of method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline.

G start Crude Product (8-Bromo-5-chloro-1,2-dihydroquinolin-2-one) is_solid Is the crude material a solid? start->is_solid is_high_purity Purity > 80% by TLC/LCMS? is_solid->is_high_purity Yes column_chrom Column Chromatography is_solid->column_chrom No (Oil) complex_mixture Complex mixture or closely related impurities? is_high_purity->complex_mixture No recrystallize Recrystallization is_high_purity->recrystallize Yes slurry_wash Perform Slurry Wash complex_mixture->slurry_wash No complex_mixture->column_chrom Yes final_purity Require >99% purity for biological screening? prep_hplc Preparative HPLC final_purity->prep_hplc Yes end_product Pure Product final_purity->end_product No slurry_wash->recrystallize recrystallize->final_purity column_chrom->final_purity prep_hplc->end_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, relying on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.[1]

Q: My compound won't dissolve, even in a large volume of hot solvent. What should I do?

A: This indicates that the solvent's dissolving power is too low.

  • Solution 1: Switch to a More Polar Solvent. If you are using a non-polar solvent like hexanes, try a more polar solvent like ethyl acetate, acetone, or ethanol. The quinolinone structure possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, suggesting that polar solvents will be more effective.

  • Solution 2: Use a Solvent Mixture. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be highly effective. Dissolve the compound in a minimal amount of the hot "good" solvent (e.g., DMF or DMSO, given the likely low solubility), and then slowly add the hot "poor" solvent (e.g., water or ethanol) until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Q: My product "oils out" instead of forming crystals upon cooling. How can I fix this?

A: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that particular solvent system.

  • Solution 1: Lower the Solution Polarity. Oiling out is common in highly polar solvent systems. Try a less polar solvent or a solvent mixture.

  • Solution 2: Slow Down the Cooling Process. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling encourages oil formation. Insulating the flask can help.

  • Solution 3: Reduce the Initial Concentration. Use a larger volume of solvent to ensure the saturation point is reached at a lower temperature.

  • Solution 4: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q: My recovery yield is very low. What went wrong?

A: Low yield is a common issue and can stem from several factors.

  • Reason 1: The Solvent is Too Good. If the solvent is too effective, a significant amount of your product will remain in the mother liquor even after cooling. You may need to partially evaporate the solvent and cool the solution again to recover a second crop of crystals.

  • Reason 2: Too Much Solvent Was Used. Using the absolute minimum amount of hot solvent required to dissolve your compound is critical for maximizing yield.[1]

  • Reason 3: Premature Crystallization. If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product. Ensure the solution and filtration apparatus are kept hot during this process.

G start Recrystallization Problem no_dissolve Compound won't dissolve start->no_dissolve oiling_out Compound 'oils out' start->oiling_out low_yield Low recovery yield start->low_yield sol1 Use more polar solvent or a solvent mixture no_dissolve->sol1 sol2 Slow cooling, reduce concentration, use less polar solvent, scratch flask oiling_out->sol2 sol3 Use less solvent, cool thoroughly, recover second crop low_yield->sol3

Caption: Troubleshooting workflow for recrystallization.

Troubleshooting Guide 2: Column Chromatography

Column chromatography is a preparative technique used to separate components of a mixture based on their differential adsorption to a stationary phase (like silica gel or alumina) while being carried through by a mobile phase.[2] It is ideal for separating complex mixtures or impurities with similar polarities to the product.

Q: How do I choose the right solvent system (mobile phase)?

A: The ideal solvent system is developed using Thin Layer Chromatography (TLC).

  • Step 1: Spot your crude mixture on a TLC plate.

  • Step 2: Elute the plate with different solvent mixtures. A common starting point for compounds like this is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Step 3: Visualize the plate under UV light.

  • Goal: Find a solvent system that gives your target compound a Retention Factor (Rf) of ~0.3-0.4. The Rf is the distance traveled by the spot divided by the distance traveled by the solvent front. This Rf value generally provides the best separation on a column. Impurities should be well-separated from the product spot.

TLC Result InterpretationRecommended Action for Column Chromatography
All spots (product and impurities) are at the baseline (Rf ≈ 0).The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., from 10% to 20% ethyl acetate in hexanes).
All spots are at the solvent front (Rf ≈ 1).The mobile phase is too polar. Decrease the proportion of the polar solvent.
Product spot has an Rf of ~0.3, but is not well separated from an impurity.Try a different solvent system. For example, switch from ethyl acetate/hexanes to dichloromethane/methanol to alter the selectivity.
Product spot is streaking or tailing.See the next question.

Q: My compound is streaking on the TLC plate and the column. What does this mean?

A: Streaking is often caused by overloading the stationary phase or by acidic/basic functional groups interacting too strongly with the silica gel.

  • Solution 1: Load Less Material. Overloading is a common cause. Ensure the crude material is properly dissolved in a minimum amount of solvent before loading.

  • Solution 2: Modify the Mobile Phase. For acidic compounds, adding a small amount (~0.5-1%) of acetic acid to the mobile phase can improve peak shape. For basic compounds (less likely for this quinolinone, but possible), adding a small amount of triethylamine can help.

  • Solution 3: Switch the Stationary Phase. If streaking persists, consider using a different stationary phase, such as neutral alumina instead of acidic silica gel.

Q: The separation is poor (impurities have very close Rf values). How can I improve it?

A:

  • Solution 1: Use a Weaker Mobile Phase. A less polar mobile phase will cause all compounds to move more slowly down the column, which can increase the resolution between two closely eluting spots.

  • Solution 2: Change Solvent Selectivity. As mentioned above, switching the solvent system entirely (e.g., from an acetate-based system to an alcohol-based one) can change the elution order and improve separation.

  • Solution 3: Use a Longer Column. A longer column provides more surface area for interactions, which can improve the separation of closely related compounds. This is a principle used in preparative HPLC for difficult separations.[3]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

  • Preparation: Place approximately 10-20 mg of your crude 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, acetone, acetonitrile) dropwise at room temperature, vortexing after each addition. Note the solubility. A good candidate solvent will not dissolve the compound at room temperature.

  • Heating: For tubes where the compound was insoluble at room temperature, heat the mixture gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe which tubes produce solid crystals.

  • Evaluation: The best recrystallization solvent is one that shows poor solubility at room temperature but excellent solubility at high temperatures, and which yields crystalline material upon cooling.

Protocol 2: General Procedure for Flash Column Chromatography

  • Solvent System Selection: Based on TLC analysis (as described in the FAQ), prepare a sufficient volume of the chosen mobile phase.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the selected mobile phase. Slowly pour the silica gel as a slurry in the mobile phase into the column, tapping the side gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column. Using gentle positive pressure (from a pump or inert gas), force the solvent through the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one.

References

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)...
  • 8-bromo-5-chloro-1,2-dihydroquinolin-2-one | 1508619-42-8. Sigma-Aldrich.
  • 8-bromo-5-chloroquinoline (C9H5BrClN). PubChemLite.
  • Recrystalliz
  • 8-Quinolinol, 7-bromo-5-chloro. SIELC Technologies.
  • 8-Bromo-5-chloroisoquinoline | CAS 927801-25-0. AMERICAN ELEMENTS.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • 1154741-20-4 | 8-Bromo-5-chloroquinoline. ChemScene.
  • 8-Bromo-5-chloroquinoline. Fluorochem.
  • 7 O Chem Column Chrom
  • 5-Bromo-8-chloroisoquinoline.
  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
  • 1368337-30-7|5-Bromo-8-chloroisoquinolin-1(2H)-one. BLDpharm.
  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar

Sources

Technical Guide: Regioselective Synthesis & Functionalization of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Strategy: The Regioselectivity Challenge

The scaffold 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one presents a classic "distal dihalogen" challenge in heterocyclic chemistry. The primary difficulty lies not just in the synthesis, but in the subsequent chemoselective differentiation of the two halogen handles.

The Selectivity Matrix
  • The 8-Bromo Handle (Target A): This position is electronically activated for oxidative addition (C-Br bond energy ~68 kcal/mol) compared to the chloride. However, it is sterically hindered due to the peri-interaction with the lactam nitrogen (N1-H).

  • The 5-Chloro Handle (Target B): This position is electronically less reactive (C-Cl bond energy ~81 kcal/mol) but is sterically accessible .

Core Objective: To synthesize the scaffold with high isomeric purity and subsequently functionalize the C8-Br position without disturbing the C5-Cl handle.

Synthesis Module: The "Make" Strategy

Recommendation: Do not attempt direct bromination of 5-chloroquinolin-2-one.

  • Reasoning: Electrophilic aromatic substitution (EAS) on the quinolinone core is governed by the activating nitrogen (ortho/para director). While position 8 is ortho to nitrogen, position 6 is para. Direct bromination typically yields a mixture of 6-bromo (major) and 8-bromo (minor) isomers, requiring tedious chromatographic separation.

Protocol: The "Pre-Functionalized Aniline" Route The only self-validating method to guarantee 100% regiocontrol is to establish the halogen pattern before ring closure.

Step-by-Step Protocol

Materials:

  • 2-Bromo-5-chloroaniline (CAS: 952435-98-8)

  • Cinnamoyl chloride (or 3,3-dimethoxypropanoate for unsubstituted ring)

  • Aluminum Chloride (

    
    )
    
  • Chlorobenzene

Workflow:

  • Amide Formation:

    • Dissolve 2-bromo-5-chloroaniline (1.0 eq) in DCM with Pyridine (1.2 eq).

    • Add Cinnamoyl chloride (1.1 eq) dropwise at 0°C.

    • Checkpoint: Monitor TLC for disappearance of aniline. Yields N-(2-bromo-5-chlorophenyl)cinnamamide.

  • Friedel-Crafts Cyclization (The Critical Step):

    • Suspend

      
       (3.0 eq) in Chlorobenzene.
      
    • Add the amide intermediate. Heat to 120°C for 2-4 hours.

    • Mechanism:[1][2][3][4] The Lewis acid activates the alkene, promoting intramolecular electrophilic attack. Because the halogen positions are fixed on the benzene ring, cyclization must occur ortho to the amine, closing the ring.

    • Note: This initially forms the 3,4-dihydro quinolin-2-one.

  • Oxidative Dehydrogenation (If Aromatic Core is Required):

    • Dissolve the 3,4-dihydro intermediate in Dioxane.

    • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 eq). Reflux for 6 hours.

    • Result: 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (Aromatic).

SynthesisPath cluster_avoid AVOID: Direct Bromination Route Start 2-Bromo-5-chloroaniline Inter1 Amide Intermediate (N-acylation) Start->Inter1 + Cinnamoyl Chloride Pyridine, DCM Inter2 3,4-Dihydroquinolin-2-one (Cyclization) Inter1->Inter2 + AlCl3 Chlorobenzene, 120°C Final 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (Target) Inter2->Final + DDQ Dioxane, Reflux BadStart 5-Chloroquinolin-2-one BadResult Mixture: 6-Br (Major) + 8-Br (Minor) BadStart->BadResult + NBS/Br2

Figure 1: Strategic synthesis pathway ensuring regiochemical integrity vs. the flawed direct bromination route.

Functionalization Module: The "Use" Strategy

Scenario: You need to couple an aryl group to C8 without touching C5.

Chemoselectivity Principles

Palladium-catalyzed cross-coupling rates follow the bond dissociation energy hierarchy: C-I > C-Br > C-Cl .

  • C8-Br: Reactive, but sterically hindered.

  • C5-Cl: Less reactive, sterically open.

To maximize C8 selectivity, you must use a catalyst system that is active enough to insert into C-Br but "lazy" enough (or bulky enough) to ignore C-Cl.

Recommended Protocol: C8-Selective Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Catalyst

+ SPhos or XPhos
Buchwald biaryl phosphines are bulky. They facilitate oxidative addition at the hindered C8-Br but are electron-rich enough to drive the cycle.
Base

(anhydrous)
Weaker bases reduce the risk of activating the C-Cl bond compared to strong alkoxides (

).
Solvent Toluene/Water (10:1) or 1,4-DioxaneBiphasic systems often moderate the reaction rate, enhancing selectivity.
Temperature 60°C - 80°CDo not reflux initially. Higher temperatures (>100°C) increase the probability of C5-Cl activation.

Experimental Procedure:

  • Charge flask with 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (1.0 eq), Boronic Acid (1.1 eq),

    
     (2.0 eq), and 
    
    
    
    or
    
    
    /SPhos (5 mol%).
  • Evacuate and backfill with Argon (3x).

  • Add degassed Dioxane/Water (4:1).

  • Stir at 60°C for 4-6 hours.

  • QC Check: Pull an aliquot for LCMS. Look for [M-Br+Ar] peak. If starting material remains, increase temp to 80°C. If [M-Cl+Ar] (bis-coupling) appears, stop immediately.

Troubleshooting Center & FAQs

Q1: I tried the synthesis, but I isolated the 6-bromo isomer. What happened?

Diagnosis: You likely attempted direct bromination (NBS or


) on the 5-chloroquinolinone core.
Root Cause:  The quinolinone nitrogen is a strong ortho/para director. While position 8 is ortho, it is sterically crowded. Position 6 is para and sterically accessible, making it the kinetic product.
Solution:  Switch to the Pre-Functionalized Aniline Route  (Section 2). This locks the halogens in place before the ring is even formed.
Q2: My Suzuki coupling at C8 is stalling (low conversion), but I'm afraid to heat it up.

Diagnosis: Steric hindrance at C8 (peri-effect) is preventing oxidative addition or transmetallation. Solution:

  • Switch Ligand: Move to Sphos or RuPhos . These ligands are designed for hindered substrates.

  • Add Additive: Addition of TBAB (Tetrabutylammonium bromide, 0.5 eq) can stabilize the catalytic species and enhance turnover in hindered systems.

  • Solvent Switch: Use n-Butanol or DMA . Higher polarity can sometimes assist the catalytic cycle at lower temperatures.

Q3: Can I functionalize C5 after C8?

Yes. Once C8 is arylated, the steric bulk at C8 might actually protect the nitrogen, but the C5-Cl remains a viable handle for a second coupling. Protocol: You will need a more aggressive catalyst system for the chloride, such as Pd-PEPPSI-IPr or


/BrettPhos  at elevated temperatures (>100°C) with a stronger base (

or

).

SelectivityMap Substrate 8-Br-5-Cl-Quinolinone C8_Path Path A: C8 Functionalization (Kinetic Control) Substrate->C8_Path Pd(OAc)2 / SPhos 60°C, Weak Base (Br reacts first) C5_Path Path B: C5 Functionalization (Thermodynamic/Forced) Substrate->C5_Path Requires >100°C Strong Base (Only after Br is gone) Mono-Arylated Product Mono-Arylated Product C8_Path->Mono-Arylated Product Bis-Coupled Byproduct Bis-Coupled Byproduct C5_Path->Bis-Coupled Byproduct

Figure 2: Chemoselectivity map for sequential functionalization.

References

  • Preparation of bromo-substituted quinolines. (WO2010129451A1). Google Patents. Retrieved from

  • Regioselective Functionalization of Quinolines through C-H Activation. MDPI. Retrieved from

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Royal Society of Chemistry (Chemical Science). Retrieved from

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis. Retrieved from

  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (Analogous Scaffold Methodology). BenchChem.[2] Retrieved from

Sources

Validation & Comparative

A Comparative Guide to HPLC Analysis and Purity Standards for 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the analytical methodologies and purity considerations for 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one, a key intermediate in pharmaceutical synthesis.[1][2] As drug development professionals are keenly aware, rigorous analytical control is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document offers a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods and outlines the principles for establishing scientifically sound purity standards, grounded in regulatory expectations.

Introduction to 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one and the Imperative of Purity

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one is a halogenated quinolinone derivative.[3][4] The quinoline scaffold and its analogues are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4][5] The purity of such intermediates is a critical quality attribute, as impurities can be carried through subsequent synthetic steps, potentially impacting the final API's safety, efficacy, and stability.[6][7][8] Therefore, robust and validated analytical methods are essential for the characterization and quality control of this compound.

The primary analytical technique for assessing the purity of non-volatile and semi-volatile organic compounds like 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one is reversed-phase HPLC (RP-HPLC) with UV detection.[9][10] This is due to its high resolution, sensitivity, and precision.[10][11]

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is crucial for accurately resolving the main component from potential impurities, including starting materials, by-products, and degradation products. Below is a comparison of two distinct RP-HPLC methods, highlighting their respective advantages and disadvantages.

Method A: Rapid Isocratic Analysis

This method is designed for high-throughput screening and routine quality control where speed is a primary consideration.

  • Rationale: The choice of a shorter column and a higher flow rate significantly reduces the analysis time. An isocratic mobile phase simplifies the method and improves reproducibility.

Method B: High-Resolution Gradient Analysis

This method is optimized for comprehensive impurity profiling and is ideal for method validation and stability studies where maximum separation is required.

  • Rationale: A longer column with a smaller particle size provides higher theoretical plates and thus better resolution. The gradient elution allows for the effective separation of impurities with a wider range of polarities.

Table 1: Comparison of HPLC Method Performance

ParameterMethod A: Rapid IsocraticMethod B: High-Resolution Gradient
Column C18, 50 mm x 4.6 mm, 3.5 µmC18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase 60% Acetonitrile, 40% Water (0.1% Formic Acid)A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution IsocraticGradient: 30-90% B over 15 min
Flow Rate 1.5 mL/min1.0 mL/min
Run Time 5 minutes20 minutes
Resolution (Main Peak vs. Critical Pair) 1.8> 2.5
Throughput HighLow
Solvent Consumption High per analysisLower per analysis
Application Routine QC, in-process controlImpurity profiling, stability studies, method validation
Establishing Purity Standards: A Risk-Based Approach

The establishment of purity standards for a pharmaceutical intermediate is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), which addresses impurities in new drug substances.[6][12] The reporting, identification, and qualification of impurities are based on the maximum daily dose of the final drug product.[7][8]

Key Considerations for Purity Specification:

  • Reporting Threshold: The level at which an impurity must be reported in a batch analysis.[7][8]

  • Identification Threshold: The level at which the structure of an impurity must be determined.[6]

  • Qualification Threshold: The level at which an impurity's biological safety must be established.[7]

For an intermediate like 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one, a typical purity specification might be set at ≥98.5%, with individual specified impurities controlled at ≤0.15% and total impurities at ≤1.0%. The rationale for these limits should be documented and supported by batch data from the chemical development process.

Experimental Protocols and Workflows

Detailed Protocol for High-Resolution Gradient HPLC (Method B)

This protocol outlines the step-by-step procedure for the analysis of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one using the high-resolution gradient HPLC method.

1. Materials and Reagents:

  • 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one reference standard (purity ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.[13]

  • C18 reversed-phase column (150 mm x 4.6 mm, 3.5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 90% B

    • 12-15 min: 90% B

    • 15.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of quinolinone derivatives)[14][15][16]

  • Injection Volume: 10 µL

4. Solution Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates).

  • Inject the sample solution.

  • Perform data analysis to determine the purity of the sample by area percent, and quantify any specified impurities using the reference standard.

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential.[11][17][18] This involves subjecting the sample to various stress conditions to generate potential degradation products.[17][19]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light.

The stressed samples are then analyzed by the proposed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Reference Standard Solution equilibration System Equilibration prep_std->equilibration prep_sample Prepare Sample Solution prep_sample->equilibration sys_suit System Suitability (Inject Standard) equilibration->sys_suit analysis Sample Analysis (Inject Sample) sys_suit->analysis integration Peak Integration analysis->integration calculation Purity & Impurity Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC analysis of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one.

Purity_Standards cluster_evaluation Impurity Evaluation cluster_action Action Required start Impurity Detected in Batch is_above_reporting Impurity > Reporting Threshold? start->is_above_reporting is_above_identification Impurity > Identification Threshold? is_above_reporting->is_above_identification Yes no_action No Action Required (Below Thresholds) is_above_reporting->no_action No is_above_qualification Impurity > Qualification Threshold? is_above_identification->is_above_qualification Yes report_impurity Report Impurity is_above_identification->report_impurity No identify_impurity Identify Structure is_above_qualification->identify_impurity No qualify_impurity Qualify Safety is_above_qualification->qualify_impurity Yes

Caption: Decision tree for setting impurity standards based on ICH guidelines.

References

  • European Medicines Agency. (2006, October 1). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A(R2). Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chromatography Online. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]

  • Scientific Research Publishing. (2011). Rapid Determination of Residual Quinolones in Honey Samples by Fast HPLC with an On-Line Sample Pretreatment System. American Journal of Analytical Chemistry, 2, 200-205. Retrieved from [Link]

  • ResearchGate. (n.d.). The halogenated 8 hydroxyquinolines. Retrieved from [Link]

  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

  • Chromatography Today. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • ResearchGate. (2017, May 28). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. Retrieved from [Link]

  • Reddit. (2016, April 13). What type of standard for HPLC quantification?. Retrieved from [Link]

  • PubMed. (2002, June). Physicochemical properties of quinolone antibiotics in various environments. Retrieved from [Link]

  • ResearchGate. (2018, November 3). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Retrieved from [Link]

  • National Institutes of Health. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Tests and acceptance criteria in determining chemical purity using HPLC. Retrieved from [Link]

  • ACS Publications. (2015, December 1). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • PubChem. 7-Bromo-5-chloro-1,2-dihydroquinolin-8-ol. Retrieved from [Link]

Sources

mass spectrometry (LC-MS) identification of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In the synthesis of complex atypical antipsychotics like Brexpiprazole , the intermediate 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (hereafter referred to as 8-Br-5-Cl-Q ) represents a critical quality control checkpoint. The structural integrity of this scaffold is paramount; however, its analysis is plagued by a specific challenge: Regioisomerism .

The transposition of halogens (e.g., 5-bromo-8-chloro vs. 8-bromo-5-chloro) results in species with identical nominal masses and nearly identical physicochemical properties. Standard UV-HPLC often fails to resolve these isomers adequately.

This guide compares the efficacy of High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometry against standard Triple Quadrupole (QqQ) and UV-HPLC workflows. We posit that while QqQ is the gold standard for quantification, LC-HRMS (Q-TOF) is the mandatory alternative for identification due to its ability to resolve fine isotopic structures and fragmentation nuances.

The Isotopic Fingerprint: A Self-Validating System

Before assessing instrumentation, one must understand the molecule's unique "barcode." The presence of one Bromine (Br) and one Chlorine (Cl) atom creates a distinct isotopic pattern that serves as an internal validation system.[1][2]

Theoretical Isotopic Distribution (C₉H₅BrClNO):

  • ⁷⁹Br: ~50.7% abundance

  • ⁸¹Br: ~49.3% abundance

  • ³⁵Cl: ~75.8% abundance

  • ³⁷Cl: ~24.2% abundance

When combined, these generate a characteristic M, M+2, M+4 pattern.

Table 1: Calculated Isotopic Cluster for [M+H]⁺
Ion SpeciesIsotopic CompositionApprox.[1][2][3][4] Mass (m/z)Relative Intensity (Theoretical)Diagnostic Value
M (Monoisotopic) ⁷⁹Br + ³⁵Cl257.93100%Base Peak
M + 2 (⁸¹Br + ³⁵Cl) & (⁷⁹Br + ³⁷Cl)259.93~130%Critical Identifier (Sum of Br and Cl contributions)
M + 4 ⁸¹Br + ³⁷Cl261.93~32%Confirmation Peak

Expert Insight: In a standard MS spectrum, if your M+2 peak is not roughly 1.3x the intensity of your M peak, you have likely misidentified the compound or have co-eluting interferences. This ratio is your primary "Trust" metric.

Comparative Guide: HRMS vs. QqQ vs. UV

This section objectively compares the "Product" (LC-MS identification workflow) against standard alternatives.

Alternative A: UV-HPLC (Diode Array)
  • Pros: Cheap, robust, excellent for purity % calculation.

  • Cons: Blind to Regioisomers. The UV chromophore (quinolinone core) remains largely unchanged regardless of whether the halogens are at position 5 or 8.

  • Verdict: Insufficient for structural confirmation.

Alternative B: Triple Quadrupole (QqQ - e.g., MRM Mode)
  • Pros: Extreme sensitivity; ideal for trace quantification in biological matrices.

  • Cons: Low mass resolution (~0.7 Da). It cannot distinguish the subtle mass defect differences between potential isobaric interferences, though it can detect the Br/Cl pattern.

  • Verdict: Excellent for quantifying known batches, but poor for identifying unknown impurities or wrong isomers.

The Solution: High-Resolution Q-TOF (LC-HRMS)
  • Performance: Provides sub-ppm mass accuracy.

  • Why it wins: It allows for Extracted Ion Chromatograms (EIC) with narrow windows (e.g., ± 5 ppm). This eliminates matrix noise and confirms the elemental formula C₉H₅BrClNO with >99% confidence, distinguishing it from des-halo or di-bromo impurities that might co-elute.

Experimental Protocol

To ensure reproducibility, we utilize a Phenyl-Hexyl stationary phase rather than the standard C18. The pi-pi interactions of the phenyl-hexyl phase provide superior selectivity for halogenated aromatic positional isomers.

A. Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY)

  • Column: ACQUITY CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min[5]

  • Temp: 40°C

Gradient Profile:

Time (min) % B Event
0.00 5 Initial Hold
1.00 5 Loading
8.00 95 Linear Ramp
10.00 95 Wash

| 10.10 | 5 | Re-equilibration |

B. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode)[5][6]

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimized for Quinolinone stability)

  • Source Temp: 120°C

  • Desolvation Temp: 400°C

  • Scan Range: m/z 100 – 600

Structural Elucidation & Fragmentation Logic

Understanding the fragmentation is the final step in proving identity. The quinolinone core typically undergoes a neutral loss of Carbon Monoxide (CO, 28 Da), followed by the loss of the halogen radicals or acids.

Fragmentation Pathway Diagram

The following diagram illustrates the logical decay of the parent ion.

FragmentationPathway Parent Parent Ion [M+H]+ m/z ~257.9 Frag1 [M+H - CO]+ m/z ~229.9 (Lactam Ring Contraction) Parent->Frag1 -28 Da (CO) Frag2 [M+H - CO - Cl]•+ m/z ~194.0 (Loss of Chlorine) Frag1->Frag2 -35/37 Da (Cl•) Frag3 [M+H - CO - Br]•+ m/z ~150.9 (Loss of Bromine) Frag1->Frag3 -79/81 Da (Br•)

Figure 1: Proposed MS/MS fragmentation pathway for 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one. The initial loss of CO is characteristic of cyclic amides, followed by competitive halogen losses.

Analytical Workflow Visualization

To implement this in a lab setting, follow this validated workflow.

Workflow Sample Crude Reaction Mixture Prep Dilution (50:50 MeCN:H2O) Sample->Prep LC UHPLC Separation (Phenyl-Hexyl) Prep->LC Ionization ESI+ Source (Soft Ionization) LC->Ionization MS1 MS1: Isotope Check (M, M+2, M+4) Ionization->MS1 Full Scan MS2 MS2: Fragmentation (CO Loss) MS1->MS2 Q-Selection Data Confirmation MS2->Data

Figure 2: Integrated LC-MS/MS workflow for high-confidence identification.

Conclusion

For the identification of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one , reliance on retention time alone is a risk due to the prevalence of positional isomers in halogenated quinolinone synthesis.

Recommendation:

  • Use LC-HRMS to validate the elemental formula via exact mass and isotopic fidelity (M+2 ratio ~130%).

  • Utilize Phenyl-Hexyl chromatography to maximize separation selectivity between the 5-Cl,8-Br and 5-Br,8-Cl isomers.

  • Monitor the neutral loss of CO (-28 Da) as a diagnostic fragment for the quinolinone core.

References
  • PubChem. (n.d.). Compound Summary: 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one. National Library of Medicine. Retrieved from [Link]

  • Maeda, K., et al. (2014). Brexpiprazole I: In Vitro and In Vivo Characterization of a Novel Serotonin-Dopamine Activity Modulator. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Holčapek, M., et al. (2012). Mass spectrometry of coumarins and quinolinones. Journal of Chromatography A. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated biological activities of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one derivatives. Given the nascent stage of research on this specific substitution pattern, this document synthesizes data from structurally related halogenated quinolin-2-ones and other quinoline analogs to project the potential therapeutic value and guide future research.

Introduction: The Promise of Halogenated Quinolin-2-ones

The quinolin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] The introduction of halogen atoms, such as bromine and chlorine, into this scaffold is a well-established strategy to modulate the physicochemical properties and enhance the pharmacological efficacy of the parent molecule. Halogenation can influence lipophilicity, metabolic stability, and the ability of the molecule to form halogen bonds, all of which can lead to improved biological activity.[2]

While a significant body of research exists on various substituted quinolin-2-ones, the specific derivative, 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one, and its analogs remain largely unexplored. This guide, therefore, aims to provide a comprehensive comparative overview of the expected biological activities of this class of compounds by drawing parallels with well-characterized bromo- and chloro-substituted quinoline derivatives.

Projected Biological Activities: An Evidence-Based Outlook

Based on the existing literature for halogenated quinolines, it is anticipated that 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one derivatives will primarily exhibit significant anticancer and antimicrobial activities. The presence of both bromo and chloro substituents is often associated with enhanced cytotoxicity in cancer cells and potent inhibition of microbial growth.[2][3]

Comparative Analysis of Anticancer Activity

Halogenated quinolin-2-one derivatives have demonstrated considerable potential as anticancer agents.[4] Studies on various bromo- and chloro-substituted quinolines reveal a pattern of potent cytotoxicity against a range of cancer cell lines. The substitution pattern on the quinoline ring is a critical determinant of this activity.

For instance, a study on brominated 8-hydroxyquinolines showed strong antiproliferative activity against various tumor cell lines, with IC50 values in the low microgram per milliliter range.[5] Similarly, quinoline-chalcone hybrids bearing a chloro-substituent have shown significant anticancer activity.[6] The combined presence of bromo and chloro groups on a heterocyclic scaffold has been shown to result in the most potent cytotoxic activity in a series of halogenated flavones.[2]

Below is a table summarizing the anticancer activity of some representative halogenated quinoline derivatives, which can serve as a benchmark for the anticipated potency of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one derivatives.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Quinoline-Chalcone Hybrids
Compound 12e MGC-803 (Gastric)1.38[7]
HCT-116 (Colon)5.34[7]
MCF-7 (Breast)5.21[7]
Halogenated 2H-Quinolinones MCF-7 (Breast)Good cytotoxicity[4]
HepG-2 (Liver)Good cytotoxicity[4]
Brominated 8-Hydroxyquinolines C6 (Rat Brain Tumor)6.7 - 25.6 µg/mL[5]
HeLa (Cervical)6.7 - 25.6 µg/mL[5]
HT29 (Colon)6.7 - 25.6 µg/mL[5]
4-Aminoquinolines
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)Potent activity[8]
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)More potent than chloroquine[8]

Comparative Analysis of Antimicrobial Activity

The quinoline scaffold is the basis for many successful antimicrobial drugs. Halogenation has been a key strategy in the development of potent quinoline-based antibacterial and antifungal agents.[9] For example, 9-bromo substituted indolizinoquinoline-5,12-dione derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[10]

The antimicrobial potential of halogenated 8-hydroxyquinolines has also been extensively studied, with 7-bromo-8-hydroxyquinoline and other halogenated derivatives displaying high antigrowth activity against Gram-negative bacteria.[11] The data from these related compounds suggest that 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one derivatives could be promising candidates for the development of new antimicrobial agents.

The following table presents the antimicrobial activity of some relevant halogenated quinoline derivatives.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
9-Bromo substituted indolizinoquinoline-5,12-dione (Compound 7) E. coli ATCC259222[10]
S. pyrogens ATCC196152[10]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid (19) Gram-positive & Gram-negative bacteria4-16[12]
Halogenated Flavones
6-chloro-8-nitroflavoneE. faecalis, S. aureus, E. coli, C. albicansStrong inhibitory effect[3]
6-bromo-8-nitroflavoneE. faecalis, S. aureus, E. coli, C. albicansInhibitory effect[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[13][14][15] For halogenated derivatives:

  • Position of Halogen: The position of the halogen atom significantly influences the activity. For instance, in 4-aminoquinolines, a chloro group at the 7-position was found to be important for cytotoxicity.[8]

  • Type of Halogen: The nature of the halogen (F, Cl, Br, I) also plays a role. Bromine, being more lipophilic than chlorine, can enhance membrane permeability and, consequently, biological activity. The combination of bromo and chloro groups may lead to a synergistic effect on cytotoxicity.[2]

  • Other Substituents: The presence of other functional groups alongside the halogens can further modulate the activity. For example, an 8-hydroxy group in quinolines is known to be crucial for their antimicrobial and anticancer effects, partly due to its metal-chelating ability.[12]

For 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one, the bromine at position 8 and chlorine at position 5 are expected to significantly impact the electron distribution and lipophilicity of the molecule, likely enhancing its interaction with biological targets.

Proposed Mechanisms of Action

Based on studies of related halogenated quinolinones, the anticancer effects of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one derivatives are likely mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]

A plausible signaling pathway for apoptosis induction by these compounds could involve:

  • Induction of Cellular Stress: The compound may induce oxidative stress within the cancer cells.

  • Activation of p53: The tumor suppressor protein p53 could be activated in response to this stress.

  • Upregulation of Pro-apoptotic Proteins: Activated p53 can upregulate pro-apoptotic proteins like Bax.

  • Mitochondrial Disruption: Bax can lead to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c.

  • Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases (e.g., caspase-3/7), which are the executioners of apoptosis.[4]

  • Apoptosis: The activation of caspases leads to the dismantling of the cell and its eventual death.

Additionally, some quinoline derivatives have been shown to act as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells.[5]

G cluster_0 Cellular Response to Derivative Derivative 8-Bromo-5-chloro-1,2- dihydroquinolin-2-one Derivative Stress Cellular Stress (e.g., ROS Generation) Derivative->Stress p53 p53 Activation Stress->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Dysfunction Bax->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase-3/7 Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction by 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one derivatives.

Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compounds on the proliferation of cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_1 MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate (24h incubation) B 2. Treat cells with serial dilutions of derivatives (48-72h incubation) A->B C 3. Add MTT solution (4h incubation) B->C D 4. Solubilize formazan crystals with DMSO C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate % viability and IC50 values E->F

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus or E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare two-fold serial dilutions of the 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one derivatives in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

While direct experimental data on 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one derivatives is currently lacking, a comparative analysis of structurally related halogenated quinolines strongly suggests their potential as potent anticancer and antimicrobial agents. The presence of both bromo and chloro substituents on the quinolin-2-one core is a promising structural feature that warrants further investigation.

Future research should focus on the chemical synthesis of a library of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one derivatives with various substitutions at other positions. These compounds should then be systematically evaluated for their in vitro and in vivo biological activities. Elucidating their precise mechanisms of action and structure-activity relationships will be crucial for the rational design of novel and effective therapeutic agents based on this promising scaffold.

References

  • In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anticancer Agents Med Chem. 2020;20(18):2304-2315.

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. J Postgrad Med. 2011;57(3):199-204.

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents Med Chem. 2015;15(5):631-46.

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Front Mol Biosci. 2026 Jan 12:12:1738255.

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. 2022 Sep 27;27(19):6427.

  • Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2022 Jul 5;27(13):4306.

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect. 2025;10(17).

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate.

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Adv. 2020;10:32256-32281.

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. AMB Express. 2022 Oct 5;12(1):119.

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. 2022 Aug 16;27(16):5213.

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. PubMed.

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Sci Pharm. 2020 Dec; 88(4): 52.

  • Biological Activities of Quinoline Derivatives. ResearchGate.

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Int J Mol Sci. 2022 Oct 12;23(20):12198.

  • Structure--activity relationship of quinolones. Clin Invest Med. 1989 Feb;12(1):7-9.

  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate.

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. J Med Chem. 2006 Oct 19;49(21):6351-63.

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. Eur J Med Chem. 2019 Jan 15;162:493-505.

  • New Trends in Biological Activities and Clinical Studies of Quinolinic Analogues: A Review. Curr Org Chem. 2022;26(6):578-609.

  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. Scilit.

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Int J Mol Sci. 2024 May 19;25(10):5487.

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules. 2022 Oct 28;27(21):7335.

Sources

crystal structure analysis of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Analysis & Solid-State Developability

Part 1: Executive Summary & Strategic Context

In the realm of fragment-based drug discovery (FBDD), 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (CAS: 1508619-42-8) represents a high-value scaffold. The 2-quinolinone (carbostyril) core is ubiquitous in bioactive compounds, while the 8-bromo and 5-chloro substituents provide orthogonal handles for cross-coupling (Suzuki/Buchwald) and modulate lipophilicity.

However, the solid-state behavior of this di-halogenated analog presents unique challenges compared to its mono-halogenated "alternatives" (e.g., 8-bromoquinolin-2-one). The interplay between the steric bulk of the 5-chloro group and the sigma-hole potential of the 8-bromo group dictates its crystal packing, solubility, and tabletability.

This guide provides a structural analysis framework, comparing the target molecule against standard analogs to predict and validate its performance in drug development.

Part 2: Structural Analysis & Comparative Performance
1. The Core Interaction Hierarchy

To validate the crystal structure of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one, researchers must confirm the presence of three distinct interaction tiers. Unlike simple quinolinones, this molecule relies heavily on halogen-directed packing.

  • Tier 1: The Amide Dimer (The Anchor)

    • Mechanism: Like most lactams, the primary stability comes from a centrosymmetric dimer formed via

      
       hydrogen bonds.
      
    • Graph Set:

      
      .
      
    • Validation: Look for an

      
       distance of ~2.8–2.9 Å. If this is absent (e.g., catemeric chains), it indicates a high-energy polymorph or solvate.
      
  • Tier 2: The 8-Bromo Halogen Bond (The Director)

    • Mechanism: The bromine at position 8 is peri- to the nitrogen but points outward. It often forms a Type II halogen bond (

      
       or 
      
      
      
      ) perpendicular to the dimer plane.
    • Significance: This interaction locks the layers together, reducing slip planes and potentially increasing hardness/brittleness compared to non-halogenated analogs.

  • Tier 3: The 5-Chloro Steric Effect (The Distorter) [1]

    • Mechanism: The chlorine at position 5 creates steric pressure against the peri-hydrogen at C4.

    • Consequence: Expect a slight deviation from planarity in the heterocyclic ring or an expanded inter-planar stacking distance (>3.4 Å) compared to the 8-bromo parent.

2. Comparative Performance Matrix

The following table contrasts the target molecule with its closest structural alternatives to guide developability decisions.

FeatureTarget: 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one Alternative A: 8-Bromo-1,2-dihydroquinolin-2-one Alternative B: 6-Bromo-1,2-dihydroquinolin-2-one
Primary Packing Planar Dimer + Steric Twist Planar Dimer (Flat) Planar Dimer (Linear)
Density (Calc.) High (~1.8 - 1.9 g/cm³) Medium (~1.6 g/cm³)Medium (~1.6 g/cm³)
Solubility (Pred.) Lower (High lattice energy due to di-halogenation)ModerateModerate
Melting Point High (>200°C) Moderate (160-180°C)High (Para-substitution symmetry)
Developability Risk Polymorphism: Moderate (Competing Cl vs Br interactions).Polymorphism: Low (Dominated by H-bonds).Solubility: Low (Poor dissolution).
Crystal Habit Block/Prism (Due to 3D halogen network)Needle/Plate (2D stacking)Needle (1D stacking)

Analyst Insight: The 5-chloro substituent is the critical differentiator. While it lowers solubility (a negative for bioavailability), it significantly increases crystal density and stability, making the solid form more robust against humidity and thermal stress than Alternative A.

Part 3: Experimental Protocols (Self-Validating)
Workflow Visualization

The following diagram outlines the decision tree for crystallizing and analyzing this specific scaffold, emphasizing the separation of kinetic vs. thermodynamic forms.

G Start Start: Crude 8-Br-5-Cl-quinolinone SolventScreen Solvent Screening (Polarity vs. H-Bond Donors) Start->SolventScreen MethodA Method A: Slow Evap (EtOH/DMF) SolventScreen->MethodA Kinetic Control MethodB Method B: Solvothermal (MeCN, 80°C) SolventScreen->MethodB Thermodynamic Control Check1 Check: Crystal Habit MethodA->Check1 MethodB->Check1 Check1->SolventScreen Amorphous/Twinning SCXRD SC-XRD Data Collection (Mo Kα, 100 K) Check1->SCXRD Single Crystal Found Analysis Structural Refinement (SHELXL) SCXRD->Analysis Validation Hirshfeld Surface Analysis (Confirm Br...O & Cl...Cl) Analysis->Validation End Final CIF & Developability Profile Validation->End

Caption: Figure 1. Crystallization and structural validation workflow. Method A targets metastable polymorphs; Method B targets the stable form driven by halogen bonding.

Detailed Protocol: Single Crystal Growth & Analysis

1. Crystallization Strategy (The "Halogen" Tweak) Standard alcohols often compete with the quinolinone H-bonds. For this di-halo analog, use a Polar Aprotic approach to encourage halogen bonding.

  • Solvent System: Acetonitrile (MeCN) or Nitromethane. These solvents do not donate H-bonds, allowing the

    
     dimers to form undisturbed.
    
  • Procedure: Dissolve 20 mg of compound in 2 mL hot MeCN. Filter through 0.45 µm PTFE. Allow to cool slowly in a Dewar flask to room temperature over 24 hours.

  • Why this works: The 5-Cl and 8-Br require time to organize into the densest packing. Rapid cooling (precipitation) will likely yield disordered powder due to steric conflict.

2. Data Collection Parameters

  • Temperature: 100 K (Mandatory). Halogen bonds are soft; room temperature thermal motion can mask the

    
     interaction.
    
  • Resolution: 0.75 Å or better.

  • Refinement Target: Watch for Disorder in the 5-Cl position . If the structure solves in

    
     but R-factors are high (>6%), check if the molecule is flipped 180° (head-to-tail disorder), common in planar aromatics.
    

3. Hirshfeld Surface Analysis (The Validation Step) Do not rely solely on bond lengths. Generate a Hirshfeld surface (using CrystalExplorer or similar) to map interactions:

  • Red spots on

    
    :  Should appear at the Carbonyl O (acceptor) and Amide H (donor).
    
  • Look for: A specific red/orange spot near the Bromine atom (the

    
    -hole) interacting with an adjacent oxygen or ring centroid. This confirms the halogen bond activation.
    
Part 4: References
  • Groom, C. R., et al. (2016).[2] The Cambridge Structural Database.[2][3] Acta Crystallographica Section B.

  • Collis, G. E., et al. (2003).[4] 7-Bromoquinolin-8-ol.[4] Acta Crystallographica Section C. (Comparative analysis of bromo-quinoline packing).

  • Wen, J., et al. (2025). Halogen-Bond-Promoted Direct Cross-Coupling of 2-Bromo-propionitrile Derivatives with Coumarins/Quinolinones. (Context for synthetic utility).

  • Sigma-Aldrich. (2024). Product Specification: 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one. (Commercial availability and CAS verification).

  • Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. (Principles of halogen bonding in aromatics).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of spectroscopic data for the novel heterocyclic compound, 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one. As a crucial component in contemporary drug discovery pipelines, the unambiguous structural confirmation of such molecules is paramount for regulatory compliance, reproducibility of scientific findings, and ensuring the integrity of subsequent biological and pharmacological studies. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights into the validation process.

The narrative that follows is not a rigid recitation of protocols but rather a logical workflow designed to build a self-validating and unimpeachable analytical data package. We will delve into the causality behind experimental choices and demonstrate how a multi-technique spectroscopic approach provides a holistic and definitive characterization of the target molecule.

The Imperative of Spectroscopic Validation

In the landscape of pharmaceutical development, the molecular structure is the foundational blueprint. Any ambiguity or error in this blueprint can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. Spectroscopic data validation is the rigorous process of ensuring that the collected analytical data accurately and unequivocally represents the chemical structure of a compound. This guide will walk through the validation of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, in line with guidelines set forth by regulatory bodies and scientific communities such as the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4]

The Validation Workflow: A Multi-faceted Approach

Caption: A generalized workflow for the spectroscopic validation of a novel chemical entity.

I. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is predicated on its excellent solvating power for a wide range of organic compounds and the positioning of its residual solvent peak in a region that is less likely to overlap with signals from the analyte.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. A higher field strength enhances signal dispersion and resolution, which is crucial for the unambiguous assignment of protons in a complex aromatic system.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a spectral width of at least -1 to 12 ppm.

    • Ensure a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 100:1 for the signals of interest.

    • Integrate all signals and reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 0 to 200 ppm.

    • Employ a sufficient number of scans to obtain an adequate S/N for all carbon signals, including quaternary carbons which typically have longer relaxation times.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

  • 2D NMR (Recommended): For unambiguous assignment, it is highly recommended to acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Data Validation and Interpretation

The validation of NMR data hinges on the consistency of the observed signals with the proposed structure. For 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one, we would expect the following spectral features:

¹H NMR (400 MHz, DMSO-d₆):

  • Aromatic Protons: Three signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the protons on the benzene and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and bromo substituents and the amide group.

  • Amide Proton: A broad singlet corresponding to the N-H proton, likely in the region of 10-12 ppm. Its broadness is due to quadrupole broadening and potential hydrogen bonding.

  • Alkenic Protons: Two signals corresponding to the protons on the C3 and C4 of the quinolinone ring. These will likely appear as doublets due to coupling with each other.

¹³C NMR (100 MHz, DMSO-d₆):

  • Nine distinct carbon signals are expected.

  • Carbonyl Carbon: A signal in the downfield region (160-180 ppm) corresponding to the amide carbonyl (C2).

  • Aromatic and Alkenic Carbons: Signals in the region of 110-150 ppm. The carbons directly attached to the electronegative bromine and chlorine atoms (C8 and C5) will be significantly influenced.

Comparison with a Structurally Related Compound

To illustrate the validation process, let's compare the expected data for our target compound with the known experimental data for a similar molecule, 5-Chloro-8-hydroxyquinoline.

Spectroscopic Data 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (Hypothetical) 5-Chloro-8-hydroxyquinoline (Experimental Data) [5][6][7][8][9]
¹H NMR (DMSO-d₆, ppm) ~11.5 (s, 1H, NH), 7.8 (d, 1H), 7.5 (d, 1H), 7.2 (d, 1H), 6.5 (d, 1H), 3.0 (d, 1H)10.3 (s, 1H, OH), 8.99 (d, 1H), 8.51 (d, 1H), 7.75 (dd, 1H), 7.64 (d, 1H), 7.14 (d, 1H)
¹³C NMR (DMSO-d₆, ppm) ~165 (C=O), 145-110 (aromatic/alkenic C's)~152, 148, 139, 132, 127, 126, 122, 118, 111

This comparative analysis allows for the identification of key structural differences. The presence of the amide N-H and the aliphatic-like protons of the dihydro-quinolinone ring in our target compound would be clear differentiators from the fully aromatic system of 5-Chloro-8-hydroxyquinoline.

Caption: A visual representation of the key atoms in 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one for NMR assignment.

II. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, serving as a primary tool for confirming the molecular formula. High-resolution mass spectrometry (HRMS) is particularly crucial for providing unambiguous elemental compositions.

Experimental Protocol: HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The expected [M+H]⁺ ion should be observed.

  • Data Validation: The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated theoretical mass. The isotopic pattern must also match the theoretical pattern for a molecule containing one bromine and one chlorine atom.

Data Interpretation and Validation

For 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (C₉H₅BrClNO), the expected HRMS data would be:

  • Calculated [M+H]⁺: 257.9427

  • Observed [M+H]⁺: Within 5 ppm of the calculated value.

A critical validation point is the isotopic pattern. The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion.

IonRelative Abundance
[M+H]⁺100%
[M+H+2]⁺~130%
[M+H+4]⁺~32%

The observation of this specific isotopic pattern provides strong evidence for the presence of one bromine and one chlorine atom in the molecule.

Fragmentation M [M+H]⁺ m/z = 257.9 Frag1 [M+H-CO]⁺ m/z = 229.9 M->Frag1 - CO Frag2 [M+H-Br]⁺ m/z = 178.0 M->Frag2 - Br• Frag3 [M+H-Cl]⁺ m/z = 222.9 M->Frag3 - Cl•

Caption: A simplified predicted fragmentation pathway for 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one.

III. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a neat solid sample with an attenuated total reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation and Validation

The IR spectrum should display characteristic absorption bands corresponding to the functional groups in 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one.

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (amide)3200-3400 (broad)
C-H Stretch (aromatic)3000-3100
C=O Stretch (amide)1650-1680 (strong)
C=C Stretch (aromatic)1450-1600
C-Cl Stretch600-800
C-Br Stretch500-600

The presence of a strong absorption band around 1670 cm⁻¹ for the amide carbonyl and a broad band above 3200 cm⁻¹ for the N-H stretch would be key diagnostic features confirming the quinolinone structure.

Conclusion: A Synthesis of Evidence

The spectroscopic data validation for 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one is a process of building a compelling, evidence-based case for its structure. By integrating the detailed connectivity information from ¹H and ¹³C NMR, the unambiguous molecular formula from HRMS, and the functional group identification from IR spectroscopy, a robust and self-consistent dataset is created. This multi-faceted approach ensures the scientific integrity of the data and provides the necessary confidence for its use in further research and development. The principles and methodologies outlined in this guide are grounded in internationally recognized standards and are designed to be a reliable framework for the validation of novel chemical entities.

References

  • IUPAC. (2001). NMR Nomenclature: Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link][4]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. IUPAC-IUBMB-IUPAB Inter-Union Task Group on the Standardization of Data Bases of Protein and Nucleic Acid Structures Determined by NMR Spectroscopy. Journal of Biomolecular NMR, 12(1), 1-23. [Link][2]

  • Harris, R. K., et al. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. [Link][10][11][12]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link][6]

  • Mastoor, S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-121. [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 18-21. [Link][1]

  • PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. [Link][8]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Stop and Verify: Before handling waste, confirm the chemical identity.

  • Chemical Name: 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one[1][2][3]

  • CAS Number: 1508619-42-8[1][2][3]

  • Molecular Formula: C₉H₅BrClNO[1][2][3]

  • Physical State: Solid (Powder)[1][2][3]

  • Primary Hazard: Halogenated Organic (Releases HCl/HBr upon combustion), Irritant (Skin/Eye/Respiratory).[3]

🔴 Critical Prohibitions[1][2][4]
  • NO Drain Disposal: Strictly prohibited.[3] This compound is toxic to aquatic life and resistant to standard wastewater treatment.[3]

  • NO Commingling with Non-Halogenated Waste: Mixing with standard organic solvents (e.g., Acetone, Methanol) creates a "mixed halogenated" stream, significantly increasing disposal costs and complicating incineration.[3]

  • NO Oxidizer Contact: Keep away from strong oxidizing agents to prevent uncontrolled reactions.[3]

Part 2: Chemical Profile & Hazard Logic

Understanding the "Why" behind the protocol.[3]

This compound is a di-halogenated heterocycle .[1][2][3] Its disposal requirements are dictated by the presence of Bromine (Br) and Chlorine (Cl) atoms on the quinolinone ring.[3]

FeatureImplication for Disposal
Halogen Content (Br, Cl) Mandatory Incineration with Scrubbing. Standard incineration releases corrosive hydrogen halides (HBr, HCl).[1][2][3] Waste must be routed to facilities equipped with flue gas scrubbers.[3][4]
Solid State Particulate Hazard. Dust generation is the primary exposure vector during transfer.[3] Waste containers must be wide-mouthed and anti-static where possible.[1][3]
Chemical Stability Persistence. Quinolinone cores are stable.[3] They do not degrade easily in landfills; thermal destruction is the only validated elimination method.[3]

Part 3: Pre-Disposal Segregation (The Self-Validating System)

A self-validating system ensures that errors are detected before the waste leaves the hood.[1][2][3]

Step 1: Waste Stream Identification

Classify the waste into one of two streams based on its current state.[3]

  • Stream A: Solid Waste (Pure Substance/Contaminated Solids) [1][2][3]

    • Includes: Expired powder, contaminated weighing boats, gloves, paper towels, and filter cakes.[2][3]

  • Stream B: Liquid Waste (Reaction Mixtures/Mother Liquors) [1][2][3]

    • Includes: The compound dissolved in solvents (e.g., DMSO, DCM, Ethyl Acetate).[2][3]

Step 2: Packaging & Labeling

Crucial: The label is the primary communication tool for downstream waste handlers.[3]

Protocol for Stream A (Solids)
  • Primary Container: Use a clear, wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty clear polyethylene bag (minimum 4 mil thickness).[1][2][3]

  • Secondary Containment: If using bags, place the sealed bag inside a rigid secondary container (e.g., a plastic drum or bucket) to prevent puncture.[3]

  • Labeling:

    • Constituents: "8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (Solid)"[1][2][3]

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated[1][2][3]

    • Weight: Estimate net weight in kg.

Protocol for Stream B (Liquids)
  • Compatibility Check: Ensure the solvent carrier is compatible with the waste container (usually HDPE or Amber Glass).[3]

  • Segregation: Pour into the "Halogenated Solvent Waste" carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved halogenated solute reclassifies the entire container as Halogenated Waste.[3]

  • Labeling:

    • Constituents: List the Solvent % AND the solute "8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (<5%)".

    • Tag: "HALOGENATED ORGANIC WASTE".[3]

Part 4: Disposal Methodologies

Workflow Visualization

The following diagram outlines the decision logic for disposing of this specific compound.

WasteDisposalLogic Start Waste Generation: 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste Stream (Powder, Debris, PPE) StateCheck->SolidStream LiquidStream Liquid Waste Stream (Dissolved in Solvent) StateCheck->LiquidStream PackSolid Pack in Clear HDPE Jar or Double Bag (4 mil) SolidStream->PackSolid PackLiquid Pour into 'Halogenated' Waste Carboy LiquidStream->PackLiquid LabelSolid Label: 'Solid Halogenated Toxic' List CAS: 1508619-42-8 PackSolid->LabelSolid LabelLiquid Label: 'Halogenated Solvent Mixture' Note Solute Concentration PackLiquid->LabelLiquid DisposalMethod Final Disposal Method: High-Temp Incineration (w/ Acid Gas Scrubbing) LabelSolid->DisposalMethod LabelLiquid->DisposalMethod

Figure 1: Decision tree for segregating and packaging halogenated quinolinone waste.

Destruction Specifications (For EHS/Contractors)

When manifesting this waste for pickup, ensure the disposal facility meets these criteria:

  • Method: Rotary Kiln Incineration.[3]

  • Temperature: >1100°C (Required to break the halogen-carbon bonds).[1][2][3]

  • Emissions Control: Must have wet/dry scrubbers to neutralize HBr and HCl gases.[3]

  • RCRA Status: While likely not a P-listed or U-listed waste specifically, it should be treated as a characteristic hazardous waste (Toxic/Irritant) and managed under generic halogenated codes (e.g., D001 if ignitable solvent is present, or state-specific codes for halogenated organics).[1][2][3]

Part 5: Emergency Spill Response

Scenario: A 5g bottle of powder drops and shatters on the lab floor.

Step-by-Step Response
  • Evacuate & Ventilate: Clear the immediate area (3-meter radius).[2][3] Respiratory irritation is a risk.[3][4]

  • PPE Upgrade:

    • Double Nitrile Gloves.[3]

    • Safety Goggles (Standard glasses are insufficient for dust).[3]

    • N95 or P100 Particulate Respirator (Critical to avoid inhaling dust).[3]

  • Containment (Dry Spill):

    • Do NOT use water or wet mops initially (spreads contamination).[3]

    • Cover the spill with a dust suppressant if available, or gently place damp paper towels over the powder to minimize aerosolization.[3]

  • Cleanup:

    • Use a scoop or stiff paper to lift the powder/glass mixture.[3]

    • Place debris into a wide-mouth waste jar.[1][2][3]

    • Wipe the surface with a soap/water solution after bulk removal.[3]

  • Disposal of Debris: Label the jar as "Spill Debris: Halogenated Toxic Solid" and process via Stream A.[3]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Hazardous Waste Management for Halogenated Solvents. Retrieved February 15, 2026, from [Link][2][3]

  • Washington State University EHS. (n.d.).[3][5] Halogenated Solvents Disposal Guidelines. Retrieved February 15, 2026, from [Link][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.